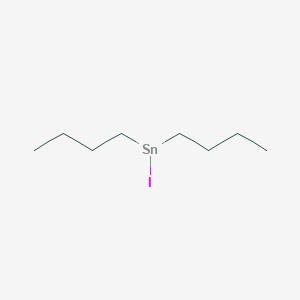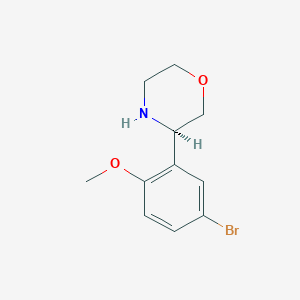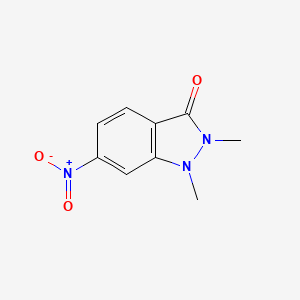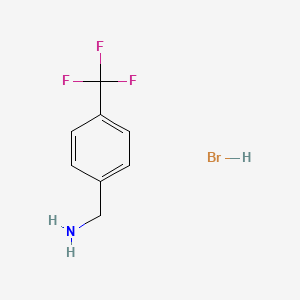
4-(Trifluoromethyl)benzylamine Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)benzylamine Hydrobromide is an organic compound with the molecular formula C8H8F3N·HBr and a molecular weight of 256.07 g/mol . It is a white to light yellow powder or crystalline solid that is soluble in water . This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzylamine Hydrobromide typically involves the reduction of 4-(Trifluoromethyl)benzaldehyde followed by amination. One common method is as follows:
Reduction of 4-(Trifluoromethyl)benzaldehyde: The starting material, 4-(Trifluoromethyl)benzaldehyde, is reduced using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. This reaction yields 4-(Trifluoromethyl)benzyl alcohol.
Amination: The 4-(Trifluoromethyl)benzyl alcohol is then subjected to amination using ammonia or an amine source in the presence of a catalyst such as palladium on carbon (Pd/C). This step produces 4-(Trifluoromethyl)benzylamine.
Formation of Hydrobromide Salt: Finally, the 4-(Trifluoromethyl)benzylamine is reacted with hydrobromic acid (HBr) to form the hydrobromide salt, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethyl)benzylamine Hydrobromide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamine derivatives.
Applications De Recherche Scientifique
4-(Trifluoromethyl)benzylamine Hydrobromide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use in the development of drugs targeting specific receptors or enzymes.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)benzylamine Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)phenylmethanamine
- 4-(Trifluoromethyl)benzylammonium Bromide
Uniqueness
4-(Trifluoromethyl)benzylamine Hydrobromide is unique due to its hydrobromide salt form, which enhances its solubility in water and other polar solvents. This property makes it more suitable for certain applications compared to its free base or other similar compounds. Additionally, the trifluoromethyl group imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with molecular targets .
Propriétés
Formule moléculaire |
C8H9BrF3N |
|---|---|
Poids moléculaire |
256.06 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)phenyl]methanamine;hydrobromide |
InChI |
InChI=1S/C8H8F3N.BrH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H |
Clé InChI |
NKMWCZULQZETPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN)C(F)(F)F.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[1,2-g]quinoline](/img/structure/B14756686.png)

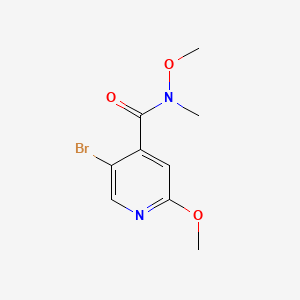
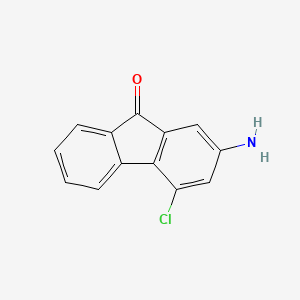
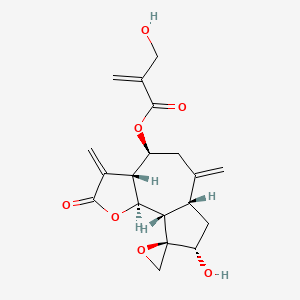
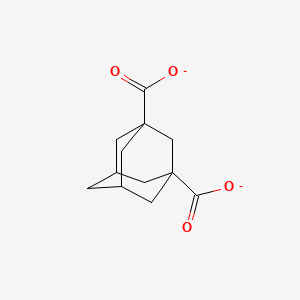
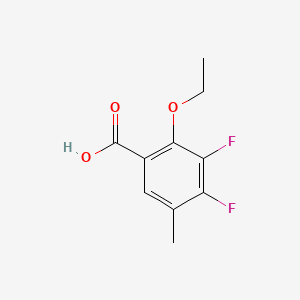
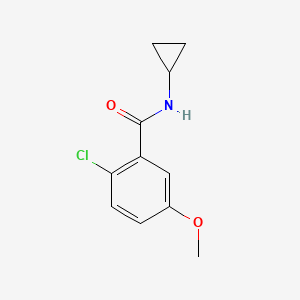
![2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]](/img/structure/B14756730.png)
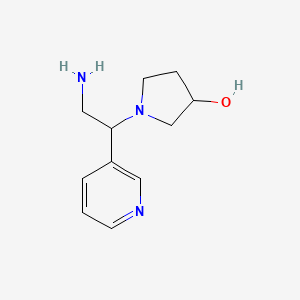
![1-(4-Chlorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14756735.png)
